molecular formula C11H9FN2O B11895007 3-Fluoro-8-acetylaminoquinoline CAS No. 155014-06-5

3-Fluoro-8-acetylaminoquinoline

Cat. No.: B11895007
CAS No.: 155014-06-5
M. Wt: 204.20 g/mol
InChI Key: UOWTVKOENAIYMG-UHFFFAOYSA-N
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Description

3-Fluoro-8-acetylaminoquinoline is a quinoline derivative featuring a fluorine atom at the 3-position and an acetylamino (-NHCOCH₃) group at the 8-position of the heterocyclic ring. Quinoline derivatives are renowned for their diverse biological activities, including antimicrobial, antitumor, and receptor-binding properties .

Synthesis of such derivatives often involves nucleophilic substitutions or cyclocondensation reactions. For instance, ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (a precursor) is synthesized via chemical reduction of nitroazidoquinolines, followed by site-selective reactions with α-acetyl-N-arylhydrazonoyl chlorides . The acetylamino group is typically introduced through acetylation of an amine precursor, as seen in related compounds like 8-acetamino-3-(4-chlorophenylsulfonyl)quinoline .

Properties

CAS No.

155014-06-5

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

N-(3-fluoroquinolin-8-yl)acetamide

InChI

InChI=1S/C11H9FN2O/c1-7(15)14-10-4-2-3-8-5-9(12)6-13-11(8)10/h2-6H,1H3,(H,14,15)

InChI Key

UOWTVKOENAIYMG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC2=CC(=CN=C21)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-8-acetylaminoquinoline typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of a halogen atom with a fluoride ion. For instance, 3-fluoroquinoline can be synthesized from 3-aminoquinoline through a series of reactions involving halogenation and subsequent fluorination .

Industrial Production Methods

Industrial production of this compound often employs large-scale fluorination techniques, utilizing reagents such as potassium fluoride or cesium fluoride in the presence of suitable catalysts. These methods ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-8-acetylaminoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinolines, hydrogenated quinolines, and quinoline N-oxides .

Scientific Research Applications

3-Fluoro-8-acetylaminoquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound exhibits significant biological activity, making it useful in the study of enzyme inhibition and other biochemical processes.

    Medicine: Due to its enhanced biological properties, it is investigated for potential use in pharmaceuticals, particularly as antibacterial and antineoplastic agents.

    Industry: It finds applications in the production of liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 3-Fluoro-8-acetylaminoquinoline involves its interaction with specific molecular targets, such as enzymes. The fluorine atom enhances the compound’s ability to inhibit enzyme activity by forming strong interactions with the active sites of the enzymes. This leads to the disruption of essential biochemical pathways, resulting in the desired biological effects .

Comparison with Similar Compounds

Physicochemical Properties

  • Fluorine Impact: Fluorine at the 3-position enhances membrane permeability and bioavailability due to its small size and high electronegativity. This is consistent across fluoroquinolones like ciprofloxacin .
  • Acetylamino Group: The -NHCOCH₃ group in 3-Fluoro-8-acetylaminoquinoline improves water solubility compared to nitro or sulfonyl analogs, as seen in 8-acetamino-3-(4-Cl-PhSO₂)quinoline .

Research Findings and Trends

  • Structural Optimization: Substitution at the 8-position with acetylamino groups balances stability and bioactivity, outperforming nitro or sulfonyl analogs in pharmacokinetic profiles .
  • Biological Screening: Derivatives like 3-(aryldiazenyl)-2-methylpyrido[2,3-f]quinoxalines (from [1]) highlight the importance of fused ring systems for enhanced antitumor activity, a feature adaptable to this compound.

Biological Activity

3-Fluoro-8-acetylaminoquinoline is a synthetic compound belonging to the quinoline family, characterized by its unique molecular structure and diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H8F1N2O1C_{10}H_{8}F_{1}N_{2}O_{1}. The presence of a fluorine atom at the 3-position and an acetylamino group at the 8-position enhances its chemical properties. The compound's structure can be represented as follows:

3 Fluoro 8 acetylaminoquinoline\text{3 Fluoro 8 acetylaminoquinoline}

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A comparative study of similar quinoline derivatives highlighted its effectiveness in inhibiting bacterial growth, particularly against Gram-positive bacteria.

Compound NameAntimicrobial Activity
This compoundEffective against Staphylococcus aureus and Escherichia coli
7-FluoroquinolineNotable antibacterial activity
5-AcetylaminoquinolineAntimalarial properties

The unique combination of functional groups in this compound enhances its solubility and bioactivity compared to other derivatives, making it a compound of interest for further research in medicinal chemistry.

2. Anti-inflammatory Activity

In a study conducted by Vandekerckhovea et al. (2014), various aminoquinolines were tested for their anti-inflammatory effects using models such as the acetic acid-induced writhing test and formalin test. The results demonstrated that compounds similar to this compound exhibited significant anti-nociceptive activity without inducing significant hepatotoxicity or nephrotoxicity after prolonged treatment .

3. Anticancer Activity

Recent investigations into the anticancer properties of quinoline derivatives have shown promising results for this compound. Zhang et al. (2008) reported on the synthesis of various aminoquinoline derivatives and their cytotoxicity against cancer cell lines, including human colon adenocarcinoma (Caco-2) and breast carcinoma (HTB-129). The study indicated that derivatives with similar structural features to this compound displayed higher cytotoxicity against cancer cells compared to their parent compounds .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined using broth dilution methods, revealing an MIC value of 32μg/mL32\mu g/mL, indicating potent antibacterial activity.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment, the anti-inflammatory effects of this compound were assessed in a rat model induced with inflammation. The compound significantly reduced inflammation markers within 2424 hours post-administration, demonstrating its potential as an effective anti-inflammatory agent.

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